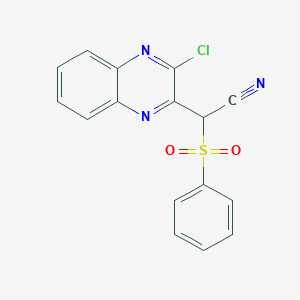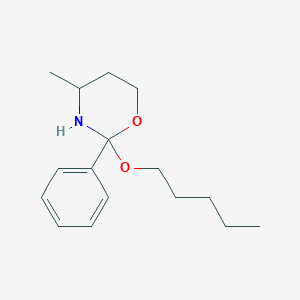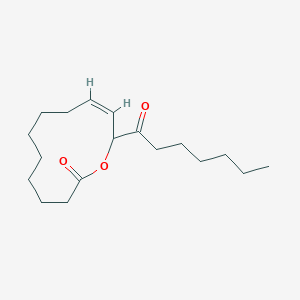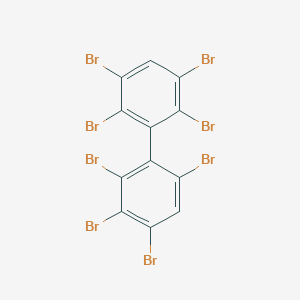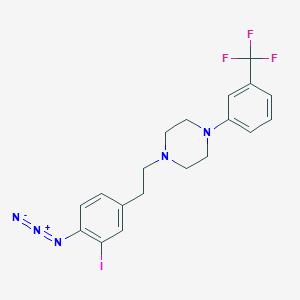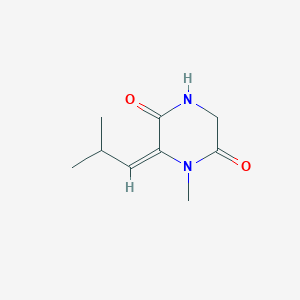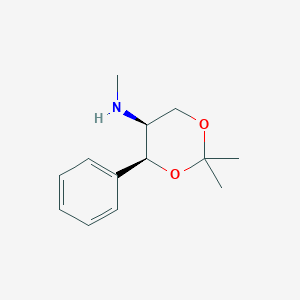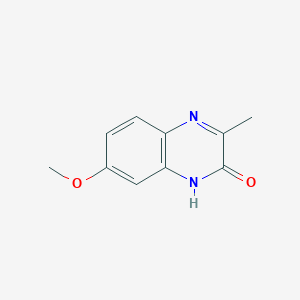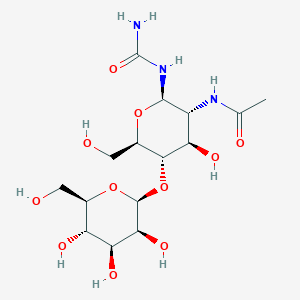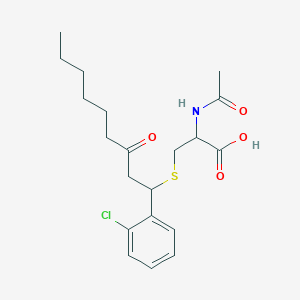
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as Ac-DEVD-pNA and is a substrate for caspase-3, a protease enzyme that plays a crucial role in apoptosis or programmed cell death.
Wirkmechanismus
Ac-DEVD-pNA is a substrate for caspase-3, which is a protease enzyme that cleaves the peptide bond between the aspartic acid and glutamic acid residues in the Ac-DEVD-pNA molecule. The cleavage of Ac-DEVD-pNA results in the release of p-nitroaniline and Ac-DEVD. The release of p-nitroaniline can be quantified spectrophotometrically, which allows the measurement of caspase-3 activity.
Biochemische Und Physiologische Effekte
Ac-DEVD-pNA has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3. Additionally, Ac-DEVD-pNA has been shown to have anti-inflammatory effects by inhibiting the activity of caspase-1, another protease enzyme that plays a crucial role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Ac-DEVD-pNA has several advantages for lab experiments. It is a highly specific substrate for caspase-3, which allows the measurement of caspase-3 activity in various cellular processes. Additionally, Ac-DEVD-pNA is stable and easy to use, which makes it an ideal substrate for high-throughput screening assays.
However, Ac-DEVD-pNA has some limitations for lab experiments. It is a synthetic substrate, which may not accurately reflect the physiological conditions in vivo. Additionally, the hydrolysis of Ac-DEVD-pNA by caspase-3 is irreversible, which limits the measurement of caspase-3 activity over time.
Zukünftige Richtungen
There are several future directions for the use of Ac-DEVD-pNA in scientific research. One potential direction is the development of novel inhibitors of caspase-3 using Ac-DEVD-pNA as a substrate. Additionally, Ac-DEVD-pNA can be used to study the role of caspase-3 in various cellular processes, including cancer, neurodegenerative diseases, and inflammation. Finally, the use of Ac-DEVD-pNA in high-throughput screening assays can be expanded to identify novel compounds that modulate caspase-3 activity.
Synthesemethoden
The synthesis of Ac-DEVD-pNA involves the condensation of N-acetylaspartic acid with N-carbobenzyloxy-L-glutamic acid α-tert-butyl ester. The resulting compound is then treated with thionyl chloride and sodium azide to obtain N-acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid 4-nitroanilide. Further, the compound is treated with 1-(2-chlorophenyl)-3-(4-nitrophenyl)thiourea and triethylamine to obtain Ac-DEVD-pNA.
Wissenschaftliche Forschungsanwendungen
Ac-DEVD-pNA is widely used in scientific research as a substrate for caspase-3. Caspase-3 is a protease enzyme that plays a crucial role in apoptosis or programmed cell death. The activity of caspase-3 is measured by the hydrolysis of Ac-DEVD-pNA into p-nitroaniline and Ac-DEVD, which can be quantified spectrophotometrically. Ac-DEVD-pNA is used to study the activation and inhibition of caspase-3 in various cellular processes, including cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
CAS-Nummer |
115887-23-5 |
|---|---|
Produktname |
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate |
Molekularformel |
C20H27ClNO4S- |
Molekulargewicht |
414 g/mol |
IUPAC-Name |
2-acetamido-3-[1-(2-chlorophenyl)-3-oxononyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C20H28ClNO4S/c1-3-4-5-6-9-15(24)12-19(16-10-7-8-11-17(16)21)27-13-18(20(25)26)22-14(2)23/h7-8,10-11,18-19H,3-6,9,12-13H2,1-2H3,(H,22,23)(H,25,26) |
InChI-Schlüssel |
QSKPZKQBDISPJO-UHFFFAOYSA-M |
SMILES |
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)O)NC(=O)C |
Kanonische SMILES |
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)[O-])NC(=O)C |
Synonyme |
2-(N-acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate AACPONTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



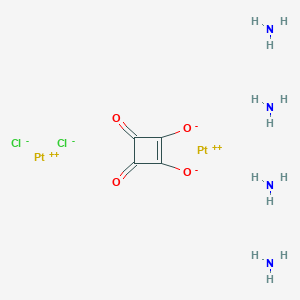
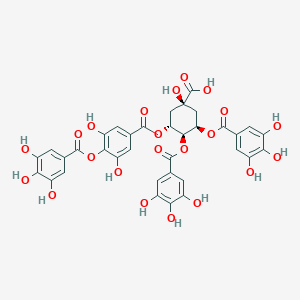
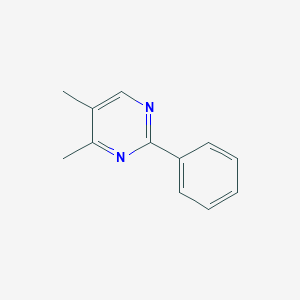
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
